molecular formula C20H20ClNO3S B2667098 1-butyl-6-chloro-3-tosylquinolin-4(1H)-one CAS No. 899217-60-8

1-butyl-6-chloro-3-tosylquinolin-4(1H)-one

Cat. No. B2667098
CAS RN: 899217-60-8
M. Wt: 389.89
InChI Key: CGBVEEHZLDKCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-6-chloro-3-tosylquinolin-4(1H)-one, also known as BCTQ, is a synthetic compound that has been widely used in scientific research. BCTQ is a quinoline derivative that has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Nanosized N-sulfonated Brönsted Acidic Catalyst

A novel nanosized N-sulfonated acidic catalyst was developed and characterized, demonstrating its efficiency in promoting the one-pot synthesis of hexahydroquinolines via a four-component condensation process. This procedure yielded products in excellent yields and short reaction times, showcasing the catalyst's potential for reusable applications in organic synthesis (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).

Antioxidants in Lubricating Grease

Research on the synthesis and evaluation of quinolinone derivatives, including 1-butyl-4-hydroxy-3-quinolin-2(1H)-one, as antioxidants for lubricating grease revealed that these compounds effectively decrease the total acid number and oxygen pressure drop. This study underscores the potential of quinolinone derivatives as efficient antioxidants in industrial applications (Modather F. Hussein, M. Ismail, R. El-Adly, 2016).

Synthesis of Azo Disperse Dyes

6-Butyl-4-hydroxyquinolin-2-(1H)-one was synthesized and used as a coupling component for the synthesis of azo disperse dyes, showing satisfactory yields and potential for application in dyeing synthetic fibers (E. M. Rufchahi, M. Mohammadinia, 2014).

Fluorescent Probe for Cu2+ Ion

A novel 1,8-naphthalimide-based Schiff base compound was synthesized, exhibiting "turn-on" fluorescence for Cu2+ ions with high sensitivity and selectivity, which could be applied in bioimaging and detecting Cu2+ ions in biological samples (Jianhua Wei et al., 2021).

Crystal Structure Analysis

The crystal structure of a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one was elucidated, providing insights into the molecular interactions and potential applications in designing compounds with specific antibacterial properties (O. Ouerghi et al., 2021).

properties

IUPAC Name

1-butyl-6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c1-3-4-11-22-13-19(20(23)17-12-15(21)7-10-18(17)22)26(24,25)16-8-5-14(2)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBVEEHZLDKCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-6-chloro-3-tosylquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.